molecular formula C9H12N2O2 B1385952 3-(2-Aminoethoxy)benzamide CAS No. 712262-45-8

3-(2-Aminoethoxy)benzamide

Cat. No.: B1385952
CAS No.: 712262-45-8
M. Wt: 180.2 g/mol
InChI Key: UPVRBJMTIJZXAL-UHFFFAOYSA-N
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Description

3-(2-Aminoethoxy)benzamide is an organic compound belonging to the class of benzamides. Benzamides are aromatic amides that consist of a benzene ring bearing a carboxamido substituent. This compound is characterized by the presence of an aminoethoxy group attached to the benzamide structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethoxy)benzamide typically involves the reaction of 3-hydroxybenzamide with 2-aminoethanol. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like tetrahydrofuran. The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminoethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2-Aminoethoxy)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethoxy)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 3-(2-Aminoethoxy)benzamide is unique due to the presence of the aminoethoxy group, which imparts specific reactivity and biological activity. This structural feature allows it to interact with a distinct set of molecular targets and participate in unique chemical reactions compared to its analogs .

Properties

IUPAC Name

3-(2-aminoethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6H,4-5,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVRBJMTIJZXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651675
Record name 3-(2-Aminoethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712262-45-8
Record name 3-(2-Aminoethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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